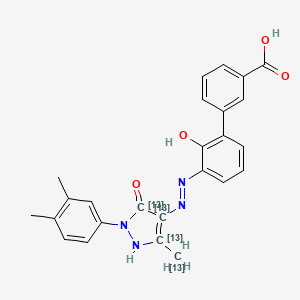

Eltrombopag-13C4

Description

Properties

IUPAC Name |

3-[3-[[2-(3,4-dimethylphenyl)-5-(113C)methyl-3-oxo-(3,4,5-13C3)1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i3+1,16+1,22+1,24+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOQIEJWJCQGDQ-DEZJEJLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N2[13C](=O)[13C](=[13C](N2)[13CH3])N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Eltrombopag-13C4 and its primary use in research

An In-depth Analysis of a Key Internal Standard in Pharmacokinetic and Bioanalytical Studies

Eltrombopag-13C4 is a stable, isotopically labeled version of Eltrombopag, a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist.[1][2][3] Its primary and critical role in research, particularly in drug development and clinical pharmacology, is to serve as an internal standard for the highly accurate quantification of Eltrombopag in biological samples.[1][3][4] This guide provides a comprehensive overview of this compound, its application, and the broader context of Eltrombopag's mechanism of action.

Core Properties of this compound

This compound is structurally identical to Eltrombopag, with the exception of four Carbon-12 atoms being replaced by Carbon-13 isotopes.[5][6] This isotopic labeling results in a higher molecular weight than the parent compound, a crucial feature for its use in mass spectrometry-based assays.[5][6]

| Property | Value | Reference |

| Chemical Formula | C₂₁¹³C₄H₂₂N₄O₄ | [5] |

| Molecular Weight | 446.43 g/mol | [5] |

| Appearance | Orange-Yellow Solid | [5] |

| Unlabeled CAS Number | 496775-61-2 | [5][6] |

| Labeled CAS Number | 1217230-31-3 | [5][6] |

Primary Research Application: Bioanalytical Quantification

The principal application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][7] This technique is the gold standard for quantifying drug concentrations in complex biological matrices like human plasma.[4][8]

The Role of an Internal Standard:

In LC-MS/MS analysis, an internal standard is a compound with very similar physicochemical properties to the analyte (in this case, Eltrombopag) that is added in a known, constant concentration to all samples (calibrators, quality controls, and unknown study samples). This compound is the ideal IS for Eltrombopag because its behavior during sample preparation (e.g., protein precipitation) and chromatographic separation is nearly identical to that of the unlabeled drug.[7] However, due to its higher mass, it can be distinguished by the mass spectrometer.[7] This allows for the correction of variability that may occur during the analytical process, ensuring the high precision and accuracy of the results.[7]

A common methodology for the determination of Eltrombopag in human plasma involves the following steps:

-

Sample Preparation: A small volume of human plasma (e.g., 50 µL) is mixed with a protein precipitation agent, such as acetonitrile, which also contains a known concentration of this compound.[4][7] This step removes larger protein molecules that could interfere with the analysis.[4][7]

-

Chromatographic Separation: The resulting supernatant is injected into a liquid chromatography system. A C18 column is typically used to separate Eltrombopag and this compound from other endogenous plasma components.[4] A mobile phase consisting of a mixture of an aqueous solution (e.g., 10mM ammonium formate) and an organic solvent (e.g., acetonitrile) is used to elute the compounds from the column.[4]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which is highly selective and sensitive.[7] Specific mass transitions are monitored for both Eltrombopag and this compound.[7]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Eltrombopag | 443.24 | 183.08 | [7] |

| This compound | 447.18 | 183.08 | [7] |

-

Quantification: The peak area ratio of Eltrombopag to this compound is calculated. This ratio is then used to determine the concentration of Eltrombopag in the unknown samples by plotting it against a calibration curve prepared with known concentrations of the drug.[4]

Mechanism of Action of the Parent Compound: Eltrombopag

While this compound is biochemically inert and used for analytical purposes, understanding the mechanism of the parent drug, Eltrombopag, is essential for researchers in this field. Eltrombopag is a thrombopoietin receptor (TPO-R) agonist used to treat thrombocytopenia (low platelet counts).[9][10][11]

Unlike endogenous thrombopoietin, which binds to the extracellular domain of the TPO receptor (also known as c-Mpl), Eltrombopag binds to the transmembrane domain of the receptor.[10][12] This binding initiates a cascade of intracellular signaling, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways.[9][10] This signaling cascade stimulates the proliferation and differentiation of megakaryocytes, the bone marrow cells responsible for producing platelets, ultimately leading to an increased platelet count.[9][13]

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS 1217230-31-3 | LGC Standards [lgcstandards.com]

- 7. ejas.journals.ekb.eg [ejas.journals.ekb.eg]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Eltrombopag choline? [synapse.patsnap.com]

- 10. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Eltrombopag Diolamine? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Eltrombopag for treatment of thrombocytopenia-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Eltrombopag-13C4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Eltrombopag-13C4 when utilized as an internal standard in bioanalytical assays. Primarily employed for the accurate quantification of the thrombopoietin receptor agonist, Eltrombopag, in biological matrices, its function is pivotal for robust and reliable pharmacokinetic and toxicokinetic studies. This document will detail the principles of stable isotope-labeled internal standards, provide comprehensive experimental protocols for the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and present collated quantitative data from various studies. Furthermore, this guide includes visualizations of key experimental workflows and the biological signaling pathway of Eltrombopag to provide a comprehensive resource for researchers in the field.

The Core Mechanism: Why this compound is an Ideal Internal Standard

In quantitative bioanalysis, particularly with a highly sensitive and selective technique like LC-MS/MS, an internal standard (IS) is crucial to correct for variability during sample processing and analysis.[1] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for this purpose.[1]

The fundamental mechanism of action of this compound as an internal standard lies in its near-identical physicochemical properties to the analyte, Eltrombopag, coupled with a distinct mass difference.[2] this compound is synthesized to be chemically identical to Eltrombopag, with the exception that four of the carbon atoms (¹²C) in its structure are replaced with the heavier, stable isotope, carbon-13 (¹³C).[3]

This isotopic labeling results in the following key characteristics that define its efficacy as an internal standard:

-

Co-elution in Chromatography: Due to their identical chemical structures, Eltrombopag and this compound exhibit the same retention time during liquid chromatography. This ensures that both compounds are subjected to the same matrix effects at the same point in time.[4]

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, both the analyte and the SIL-IS will have nearly identical ionization efficiencies. This is critical because matrix components can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Since both compounds are affected similarly, the ratio of their signals remains constant.[5]

-

Distinct Mass-to-Charge (m/z) Ratios: The four ¹³C atoms give this compound a mass that is four Daltons higher than Eltrombopag. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling simultaneous detection and quantification.[4]

-

Correction for Sample Preparation Variability: Any loss of analyte during the extraction process from the biological matrix (e.g., plasma) will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, these variations are normalized, leading to a more accurate and precise measurement of the analyte's concentration.[4]

In essence, this compound acts as a reliable surrogate for Eltrombopag throughout the entire analytical process, from sample preparation to detection. The consistent ratio of the analyte to the internal standard allows for the mitigation of errors that can be introduced by the complexity of biological matrices and the inherent variability of the analytical instrumentation.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies that have utilized this compound as an internal standard for the quantification of Eltrombopag in human plasma by LC-MS/MS.

Table 1: Linearity and Sensitivity of Eltrombopag Quantification using this compound as an Internal Standard

| Parameter | Reported Range/Value | Reference(s) |

| Linearity Range | 50.0 - 10,007 ng/mL | [2] |

| 50 - 10,000 ng/mL | [4] | |

| Correlation Coefficient (r²) | ≥ 0.99 | [2] |

| 0.9937 | [4] | |

| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL | [2] |

| 50 ng/mL | [4] |

Table 2: Precision and Accuracy of Eltrombopag Quantification

| Parameter | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference(s) |

| Study 1 | LLOQ QC | Within acceptance limits | Within acceptance limits | Within acceptance limits | [2] |

| LQC | Within acceptance limits | Within acceptance limits | Within acceptance limits | [2] | |

| MQC | Within acceptance limits | Within acceptance limits | Within acceptance limits | [2] | |

| HQC | Within acceptance limits | Within acceptance limits | Within acceptance limits | [2] | |

| Study 2 | LLOQ | Not explicitly stated | Not explicitly stated | 102.70 - 111.43 | [4] |

| LQC, MQC, HQC | ≤ 15 | ≤ 15 | 102.70 - 111.43 | [4] |

Table 3: Recovery and Matrix Effect

| Parameter | Eltrombopag | This compound | Reference(s) |

| Extraction Recovery | High-level recoveries reported | High-level recoveries reported | [4] |

| Matrix Effect | Assessed and found to be within acceptable limits | Not explicitly stated, but IS corrects for it | [4] |

Detailed Experimental Protocols

The following sections provide a detailed methodology for the quantification of Eltrombopag in human plasma using this compound as an internal standard, based on published literature.[2][4]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Eltrombopag and its internal standard from plasma samples.

-

Aliquoting: Transfer a small volume (e.g., 50 µL) of human plasma sample into a clean microcentrifuge tube.[2]

-

Internal Standard Spiking: Add a specific volume of a working solution of this compound in a suitable solvent (e.g., acetonitrile) to each plasma sample.

-

Precipitation: Add a larger volume of a precipitating agent, typically acetonitrile, to the sample.[4]

-

Vortexing: Vortex the mixture vigorously for a short period (e.g., 30 seconds) to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and the internal standard, to a clean tube or a well plate for analysis.

-

Dilution (Optional): The supernatant may be diluted with a suitable solvent (e.g., a mixture of mobile phase components) before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS conditions for the analysis of Eltrombopag.

-

Chromatographic Column: A C18 reverse-phase column is commonly used for the separation.[2][4]

-

Mobile Phase: A mixture of an aqueous component (e.g., 10 mM ammonium formate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is used. The composition can be isocratic or a gradient.[2][4]

-

Flow Rate: A typical flow rate is in the range of 0.4 - 1.0 mL/min.[2][4]

-

Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used.[4]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific for Eltrombopag and this compound.

Table 4: Mass Spectrometry Parameters

| Parameter | Eltrombopag | This compound | Reference(s) |

| Precursor Ion (Q1) m/z | 443.2 | 447.2 | [4] |

| Product Ion (Q3) m/z | 183.1 | 183.1 | [4] |

| Collision Energy (eV) | Optimized for fragmentation | Optimized for fragmentation | [4] |

Mandatory Visualizations

Experimental Workflow

References

An In-depth Technical Guide to the Synthesis and Characterization of Eltrombopag-13C4

This technical guide provides a comprehensive overview of the synthesis and characterization of Eltrombopag-13C4, an isotopically labeled internal standard crucial for the quantitative analysis of the thrombopoietin receptor agonist, Eltrombopag. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Eltrombopag is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. It is approved for the treatment of thrombocytopenia in patients with various conditions. This compound is a stable isotope-labeled version of Eltrombopag, primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Eltrombopag in biological matrices.

Synthesis of this compound

The synthesis of this compound involves the coupling of two key intermediates: 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid and a 13C-labeled pyrazolone derivative, specifically (Z)-1-(3,4-dimethylphenyl)-3-(methyl-13C)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene-3,4,5-13C3. The general synthetic approach is adapted from established methods for the synthesis of unlabeled Eltrombopag.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a plausible synthetic route for this compound.

Step 1: Diazotization of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

-

Suspend 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid in a mixture of methanol and hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise to the cooled suspension while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Coupling Reaction

-

In a separate flask, dissolve (Z)-1-(3,4-dimethylphenyl)-3-(methyl-13C)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene-3,4,5-13C3 in a suitable solvent such as methanol.

-

Add the freshly prepared diazonium salt solution from Step 1 to the pyrazolone solution at 0-5 °C.

-

Adjust the pH of the reaction mixture to 7-8 using a suitable base, such as triethylamine or sodium bicarbonate, to facilitate the coupling reaction.

-

Allow the reaction to proceed at room temperature with continuous stirring until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of 1-2 to precipitate the crude this compound.

Step 3: Purification

-

Filter the precipitated solid and wash it with water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Experimental Workflow for the Synthesis of this compound

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following tables summarize the key characterization data.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₁¹³C₄H₂₂N₄O₄ |

| Molecular Weight | 446.44 g/mol [1] |

| Appearance | Orange-Yellow Solid[2] |

| Solubility | Soluble in DMF (1 mg/ml), DMSO (0.5 mg/ml), and slightly soluble in Ethanol (0.11 mg/ml) and PBS (pH 7.2)[3] |

Spectroscopic and Chromatographic Data

| Analysis | Results |

| ¹H NMR | Data conforms to the structure of Eltrombopag. Specific spectral data for the 13C4 isotopologue is not publicly available. |

| ¹³C NMR | Expected to show signals corresponding to the carbon skeleton with enhanced signals for the four ¹³C labeled positions. Specific spectral data is not publicly available. |

| Mass Spectrometry (MS) | Precursor Ion [M+H]⁺: m/z 447.2. The mass shift of +4 amu compared to unlabeled Eltrombopag (m/z 443.2) confirms the incorporation of four ¹³C atoms. |

| HPLC Purity | >95%[1] |

Mechanism of Action of Eltrombopag

Eltrombopag exerts its therapeutic effect by binding to the transmembrane domain of the thrombopoietin receptor (TPO-R), also known as c-Mpl. This binding initiates a signaling cascade that mimics the effects of endogenous thrombopoietin, leading to the stimulation of megakaryopoiesis.

Signaling Pathway

Upon binding of Eltrombopag to the TPO-R, a conformational change is induced, leading to the activation of the Janus kinase (JAK) family of tyrosine kinases, primarily JAK2 and Tyk2. These activated kinases then phosphorylate specific tyrosine residues on the intracellular domain of the TPO-R.

These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. Once docked, the STAT proteins are themselves phosphorylated by the JAK kinases. The phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors, upregulating the expression of genes involved in the proliferation and differentiation of megakaryocyte progenitors.

Eltrombopag Signaling Pathway

Caption: The signaling cascade initiated by the binding of Eltrombopag to the TPO receptor.

Conclusion

References

Eltrombopag-13C4 CAS number and molecular weight

This technical guide provides a comprehensive overview of Eltrombopag-13C4, a labeled internal standard for Eltrombopag, a thrombopoietin receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Core Compound Identification

This compound is the stable isotope-labeled version of Eltrombopag, used in quantitative analysis.

| Property | Value | Source |

| Chemical Name | (Z)-3'-(2-(1-(3,4-dimethylphenyl)-3-(methyl-13C)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene-3,4,5-13C3)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | [1][2][3] |

| CAS Number | 1217230-31-3 | [1][2][3][4][5] |

| Molecular Formula | C₂₁¹³C₄H₂₂N₄O₄ | [1][2][3][4] |

| Molecular Weight | 446.44 g/mol | [3][6][7] |

| Appearance | Orange-Yellow Solid | [1][2] |

Mechanism of Action

Eltrombopag is a non-peptide thrombopoietin (TPO) receptor agonist.[8] It functions by binding to the transmembrane domain of the human TPO receptor (c-Mpl), thereby activating intracellular signaling cascades that promote the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells.[8][9][10] This stimulation ultimately leads to an increase in platelet production.[11][12] Unlike endogenous TPO, which binds to the extracellular domain of the receptor, Eltrombopag's interaction with the transmembrane domain initiates a distinct conformational change, leading to the activation of downstream pathways.[13][14]

Signaling Pathways

Upon binding to the c-Mpl receptor, Eltrombopag activates several key signaling pathways:

-

JAK/STAT Pathway: Eltrombopag is a potent stimulator of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) phosphorylation.[13][15] Specifically, it has been shown to induce the phosphorylation of STAT3 and STAT5.[14][16]

-

AKT and ERK Pathways: Eltrombopag also promotes the phosphorylation of AKT and ERK1/2, which are crucial for regulating thrombopoiesis.[14][16] Notably, some studies suggest that unlike recombinant TPO or romiplostim, Eltrombopag does not activate the AKT pathway in the same manner.[15]

-

Immunomodulatory Effects: In the context of Immune Thrombocytopenia (ITP), Eltrombopag may also exert immunomodulatory effects. It has been suggested to restore immune tolerance by improving the function of CD4+ regulatory T cells (Tregs) and rebalancing Fcγ receptors on monocytes.[17]

Pharmacokinetics

The pharmacokinetic profile of Eltrombopag has been extensively studied.

| Parameter | Description | Source |

| Absorption | Orally bioavailable with peak plasma concentrations occurring 2-6 hours after administration. Bioavailability is approximately 52%. | [8][11][13] |

| Distribution | Highly bound to plasma proteins (>99%). | [8][11][13] |

| Metabolism | Extensively metabolized in the liver, primarily through oxidation by CYP1A2 and CYP2C8, and glucuronidation by UGT1A1 and UGT1A3. | [8][11][15] |

| Elimination | Primarily excreted in the feces (approximately 59%), with a smaller portion eliminated in the urine (approximately 31%). | [11][15] |

| Half-life | The elimination half-life ranges from 21 to 35 hours. | [11][13] |

Experimental Protocols

Detailed experimental protocols for Eltrombopag are often proprietary. However, information from clinical trial designs provides insight into its evaluation in human subjects.

A. Clinical Trial Protocol for Eltrombopag in Immune Thrombocytopenia (ITP)

This section outlines a generalized protocol based on published studies for pediatric patients with newly diagnosed ITP.[18][19][20]

-

Study Design: Open-label, randomized controlled trial.

-

Patient Population: Children with newly diagnosed ITP requiring treatment due to bleeding or impact on quality of life.

-

Randomization: Patients are randomized (e.g., 2:1) to receive either Eltrombopag or standard first-line therapy (e.g., corticosteroids, intravenous immunoglobulin).

-

Dosing:

-

Initial Dose (Eltrombopag): For children aged 1-5 years, the starting dose is typically 25 mg once daily. For those aged 6-17 years, the initial dose is 50 mg once daily.[8]

-

Dose Adjustment: The dose is adjusted to achieve and maintain a platelet count of at least 50 x 10⁹ cells/L.[8] The maximum daily dose is generally 75 mg.[8]

-

-

Monitoring:

-

Primary Endpoint: A common primary endpoint is the proportion of patients achieving a sustained platelet response, defined as a platelet count >50×10⁹/L for a specified duration (e.g., ≥3 of 4 weeks during weeks 6-12 of therapy).[18][19]

-

Secondary Endpoints: These may include the need for rescue therapies, discontinuation of treatment, response rates at later time points (e.g., 6 and 12 months), bleeding scores, and health-related quality of life assessments.[18][19]

B. In Vitro Megakaryocyte Differentiation Assay

Based on published research, a general protocol to assess the effect of Eltrombopag on megakaryocyte differentiation in vitro can be outlined.[16]

-

Cell Source: Human cord blood-derived hematopoietic stem cells (HSCs).

-

Culture Conditions: HSCs are cultured in a suitable medium supplemented with various concentrations of Eltrombopag (e.g., 50, 100, 200, 500, 2000 ng/ml).

-

Differentiation Period: The cells are cultured for a period sufficient to allow for megakaryocyte differentiation (e.g., 13 days).

-

Analysis:

-

Flow Cytometry: To assess the expression of megakaryocyte-specific surface markers.

-

Proplatelet Formation Assay: To evaluate the ability of mature megakaryocytes to form proplatelets, the immediate precursors to platelets.

-

Western Blotting: To analyze the phosphorylation status of key signaling proteins such as STAT3, STAT5, AKT, and ERK1/2 in cell lysates.

-

This guide provides a foundational understanding of this compound and its parent compound, Eltrombopag. For specific experimental applications, researchers should consult detailed methodologies in peer-reviewed literature and adhere to all relevant safety guidelines.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. lotusfeetpharma.com [lotusfeetpharma.com]

- 4. kmpharma.in [kmpharma.in]

- 5. This compound | CAS 1217230-31-3 | LGC Standards [lgcstandards.com]

- 6. This compound - CAS - 1217230-31-3 | Axios Research [axios-research.com]

- 7. This compound | CAS No- 1217230-31-3 | Simson Pharma Limited [simsonpharma.com]

- 8. mims.com [mims.com]

- 9. Population pharmacokinetic/ pharmacodynamic modelling of eltrombopag in healthy volunteers and subjects with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. emergencydrug.com [emergencydrug.com]

- 13. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pardon Our Interruption [revolade.com]

- 18. Phase 3 randomised trial of eltrombopag versus standard first-line pharmacological management for newly diagnosed immune thrombocytopaenia (ITP) in children: study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phase 3 randomised trial of eltrombopag versus standard first-line pharmacological management for newly diagnosed immune thrombocytopaenia (ITP) in children: study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Commercial Sourcing and Application of Eltrombopag-13C4 for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers of Eltrombopag-13C4, a stable isotope-labeled internal standard crucial for the accurate quantification of Eltrombopag in research and development settings. This document offers a comparative analysis of supplier specifications, detailed experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS), and visual workflows to aid in both procurement and experimental design.

Commercial Supplier Analysis of this compound

The selection of a suitable commercial supplier for this compound is a critical first step in ensuring the reliability and accuracy of experimental results. Key factors for consideration include purity, available quantities, and the availability of a Certificate of Analysis (CoA). The following table summarizes the offerings of various suppliers.

| Supplier | Catalog Number(s) | Purity | Available Quantities | Additional Notes |

| MedChemExpress | HY-15306S | 97.89%[1] | 1 mg, 5 mg, 10 mg[1] | Certificate of Analysis and SDS available.[1] |

| Cayman Chemical | 26114 | ≥98%[2] | 1 mg[2] | Certificate of Analysis available.[3] |

| Simson Pharma | E470001[4] | CoA Provided | Inquire for details | Accompanied by a Certificate of Analysis.[4] |

| CymitQuimica | 4Z-E-482[5] | Inquire for details | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[5] | States products are for lab use only.[5] |

| LGC Standards | TRC-E508002 | >95% (HPLC)[6] | 1 mg, 2.5 mg, 25 mg[6] | Offers exact weight packaging.[6] |

| Alfa Chemistry | HY-15306S[7] | >95% by HPLC; >98% atom 13C[7] | 1 mg[7] | |

| Clinivex | RCLST200805[8] | Inquire for details | Inquire for details | States products are for research and development purposes only.[8] |

| Pharmaffiliates | PA STI 036900 | Inquire for details | Inquire for details | Provides a sample CoA and MSDS upon request. |

| Veeprho | Inquire for details | Inquire for details | Inquire for details | Accepts purchase orders from pre-approved clients. |

Experimental Protocols: Quantification of Eltrombopag using this compound as an Internal Standard

This compound is primarily utilized as an internal standard (IS) in bioanalytical methods, such as LC-MS/MS, for the precise quantification of Eltrombopag in biological matrices like human plasma. The stable isotope label ensures that the IS co-elutes with the analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.

Validated UPLC-MS/MS Method for Eltrombopag in Human Plasma

This section details a rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Eltrombopag in human plasma.[2]

1. Sample Preparation: Protein Precipitation [2]

-

To a 0.5 mL aliquot of plasma sample, add a working solution of this compound as the internal standard.

-

Add 1 mL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the mixture at 4000 rpm for 20 minutes.

-

Collect the supernatant for analysis.

2. Chromatographic Conditions [2]

-

UPLC System: Waters Acquity UPLC H-class or equivalent.

-

Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: 0.1% Formic Acid in Water and Acetonitrile (25:75 v/v).

-

Flow Rate: 400 µL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 35°C.

-

Run Time: Approximately 2 minutes.

3. Mass Spectrometric Conditions [2]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters TQD).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Eltrombopag: m/z 443.24 → 183.08

-

This compound (IS): m/z 447.18 → 183.08

-

-

Source Temperature: 150°C.

-

Ion Spray Voltage: 3 V.

4. Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of Eltrombopag into blank plasma.

-

The analytical range for Eltrombopag in plasma is typically 50 ng/mL to 30000 ng/mL.

-

Generate a calibration curve by plotting the peak area ratio of Eltrombopag to the internal standard (this compound) against the nominal concentration of the calibration standards.

-

Determine the concentration of Eltrombopag in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate key decision-making and experimental processes.

References

- 1. ejas.journals.ekb.eg [ejas.journals.ekb.eg]

- 2. development-and-validation-of-eltrombopag-determination-in-human-plasma-blood-by-hplc-ms-method - Ask this paper | Bohrium [bohrium.com]

- 3. iajps.com [iajps.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a LC–MS/MS method for quantification of hetrombopag for pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]

Eltrombopag-13C4 for In Vitro TPO Receptor Binding Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production.[1] Unlike endogenous TPO, which binds to the extracellular domain of the TPO receptor (c-Mpl), Eltrombopag interacts with the transmembrane domain of the receptor.[1][2] This distinct binding site results in a noncompetitive interaction with endogenous TPO and may contribute to a synergistic effect on platelet production.[3][4] Eltrombopag is species-specific, activating the human and chimpanzee TPO receptors but not those of other species.

This technical guide focuses on the use of Eltrombopag, and its isotopically labeled form Eltrombopag-13C4, for in vitro TPO receptor binding studies. This compound serves as a critical internal standard for the quantification of Eltrombopag in various assays, particularly those employing mass spectrometry.[5] This guide provides an overview of the mechanism of action, experimental protocols for in vitro assays, and a summary of quantitative data available in the literature.

Mechanism of Action and Signaling Pathways

Upon binding to the transmembrane domain of the TPO receptor, Eltrombopag induces a conformational change that activates downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2] This activation is crucial for its thrombopoietic effects.

Key Signaling Pathways Activated by Eltrombopag:

-

JAK/STAT Pathway: Eltrombopag binding leads to the phosphorylation and activation of JAK2, which in turn phosphorylates STAT proteins, predominantly STAT5.[5][6][7] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in megakaryocyte proliferation and differentiation.

-

PI3K/Akt and MAPK/ERK Pathways: While the JAK/STAT pathway is the primary signaling route, studies have also shown that Eltrombopag can activate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[8][9] The balanced activation of these pathways is thought to be important for promoting the full maturation of megakaryocytes and subsequent platelet formation.[8]

Quantitative Data on In Vitro Activity

| Assay Type | Cell Line/System | Parameter Measured | Eltrombopag EC50 | Reference |

| Reporter Gene Assay | BAF3 cells with hTpoR and IRF-1 promoter-luciferase | STAT-activated gene expression | 0.27 µM | [3] |

| Cell Proliferation Assay | BAF3 cells expressing hTpoR | Cell Proliferation (BrdU incorporation) | 0.03 µM | [5][10] |

| Megakaryocyte Differentiation | Human bone marrow CD34+ cells | Differentiation into CD41+ megakaryocytes | 0.1 µM | [5][10] |

| Megakaryocyte Differentiation | Human cord blood-derived HSCs | Megakaryocyte maturation | 200-500 ng/mL | [8] |

Experimental Protocols

Detailed, step-by-step protocols for using Eltrombopag in specific in vitro assays are not extensively published. However, based on methodologies described in the literature, the following sections provide structured outlines for key experiments.

Cell-Based TPO Receptor Activation Assay (Reporter Gene Assay)

This assay measures the ability of Eltrombopag to activate the TPO receptor and induce the expression of a reporter gene under the control of a STAT-responsive promoter.

Workflow:

Methodology:

-

Cell Culture: Maintain a stable cell line, such as BAF3, engineered to express the human TPO receptor (hTpoR) and a reporter construct (e.g., luciferase) driven by a STAT-inducible promoter (e.g., IRF-1).

-

Cell Plating: Seed the cells into 96-well microplates at a predetermined density.

-

Compound Addition: Prepare serial dilutions of Eltrombopag in an appropriate vehicle (e.g., DMSO). Add the diluted compound to the wells. Include a vehicle-only control.

-

Incubation: Incubate the plates for a sufficient duration to allow for gene expression (e.g., 4-24 hours) at 37°C in a humidified incubator.

-

Signal Detection: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase). Measure the resulting signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the Eltrombopag concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Megakaryocyte Proliferation and Differentiation Assay

This assay assesses the ability of Eltrombopag to stimulate the proliferation and differentiation of hematopoietic stem and progenitor cells into mature megakaryocytes.

Workflow:

Methodology:

-

Cell Isolation: Isolate CD34+ hematopoietic stem and progenitor cells from human bone marrow or umbilical cord blood using immunomagnetic bead separation.

-

Cell Culture: Culture the isolated cells in a serum-free medium supplemented with appropriate cytokines to support megakaryopoiesis (e.g., SCF, IL-6, IL-9).

-

Treatment: Add Eltrombopag at a range of concentrations to the cell cultures. Include a positive control (recombinant human TPO) and a vehicle control.

-

Incubation: Culture the cells for 10 to 14 days to allow for differentiation into megakaryocytes.

-

Analysis:

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41 and CD61, and analyze by flow cytometry to quantify the percentage of mature megakaryocytes.

-

Colony-Forming Unit (CFU) Assay: Plate the treated cells in a semi-solid medium (e.g., MegaCult™) and culture for an additional 10-12 days. Enumerate the resulting megakaryocyte colonies (CFU-Mk).

-

STAT5 Phosphorylation Assay by Flow Cytometry

This assay directly measures the activation of a key downstream signaling molecule, STAT5, in response to Eltrombopag.

Workflow:

Methodology:

-

Cell Preparation: Use a TPO-responsive cell line (e.g., UT-7/TPO) or primary hematopoietic cells. Prior to stimulation, starve the cells of cytokines for several hours to reduce basal signaling.

-

Stimulation: Stimulate the cells with various concentrations of Eltrombopag for a short period (e.g., 15-60 minutes) at 37°C.

-

Fixation and Permeabilization: Immediately fix the cells with paraformaldehyde to preserve the phosphorylation state of proteins. Following fixation, permeabilize the cells with cold methanol to allow intracellular antibody staining.

-

Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of STAT5 (pSTAT5).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The median fluorescence intensity (MFI) of the pSTAT5 signal is proportional to the level of STAT5 activation.

Role of this compound in In Vitro Studies

This compound is a stable isotope-labeled version of Eltrombopag. While its primary application is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) to accurately quantify Eltrombopag concentrations in biological matrices during pharmacokinetic and pharmacodynamic studies, it can also be valuable in in vitro binding assays.

Potential Application in Competition Binding Assays:

Although not explicitly detailed in the reviewed literature for Eltrombopag, a common approach for determining the binding affinity (Kd) of an unlabeled ligand is through a competitive binding assay. In such an assay, this compound could theoretically be used as the labeled competitor.

Conceptual Workflow for a Competition Binding Assay:

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways activated by TPO and Eltrombopag.

Conclusion

Eltrombopag is a potent TPO receptor agonist with a distinct mechanism of action involving binding to the transmembrane domain of the c-Mpl receptor. Its in vitro activity can be robustly characterized using a variety of cell-based functional assays that measure downstream signaling events and cellular responses, such as megakaryocyte proliferation and differentiation. While a direct binding affinity (Kd) for Eltrombopag has not been widely reported, its functional potency is well-documented through EC50 values. The isotopically labeled form, this compound, is an indispensable tool for accurate quantification in analytical assays and holds potential for use in competitive binding studies to further elucidate the binding kinetics of this important therapeutic agent. This guide provides a foundational understanding and practical framework for researchers and scientists engaged in the in vitro characterization of Eltrombopag and related TPO receptor agonists.

References

- 1. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mednexus.org [mednexus.org]

- 3. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eltrombopag: an update on the novel, non-peptide thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eltrombopag inhibition of acute myeloid leukemia cell survival does not depend on c-Mpl expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

Unraveling the Off-Target Landscape of Eltrombopag: A Technical Guide Utilizing Eltrombopag-13C4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the known and potential off-target effects of Eltrombopag, a thrombopoietin receptor (TPO-R) agonist. A central focus is placed on the strategic use of its stable isotope-labeled counterpart, Eltrombopag-13C4, as a powerful tool for elucidating these secondary pharmacological interactions. By providing detailed experimental protocols and summarizing key quantitative data, this document serves as a comprehensive resource for researchers investigating the complete mechanistic profile of Eltrombopag.

Introduction to Eltrombopag and the Significance of Off-Target Effects

Eltrombopag is an orally bioavailable, small-molecule, non-peptide TPO-R agonist that stimulates megakaryopoiesis and platelet production.[1][2] It is approved for the treatment of thrombocytopenia in patients with chronic immune thrombocytopenia (ITP), chronic hepatitis C infection, and severe aplastic anemia.[3][4] Eltrombopag binds to the transmembrane domain of the TPO receptor (c-Mpl), activating the JAK-STAT signaling pathway and leading to increased platelet counts.[5][6]

While its on-target efficacy is well-documented, a thorough understanding of a drug's off-target effects is critical for a complete safety and efficacy profile. Off-target interactions can lead to unforeseen adverse events or, in some cases, reveal novel therapeutic applications. This guide focuses on the most significant reported off-target effects of Eltrombopag: iron chelation, potential for cataract formation, and bone marrow fibrosis, alongside its immunomodulatory activities.

The use of stable isotope-labeled compounds, such as this compound, is an invaluable technique in modern pharmacology.[7][8] this compound, in which four carbon atoms are replaced with the non-radioactive 13C isotope, is chemically identical to the parent drug but can be distinguished by its mass.[9] This allows for precise tracing and quantification of the drug and its metabolites in complex biological systems, facilitating the identification of off-target binding partners and the elucidation of metabolic pathways.[10][11]

Known Off-Target Effects of Eltrombopag

Iron Chelation

A significant and well-characterized off-target effect of Eltrombopag is its ability to chelate iron.[12][13] This property is attributed to the drug's chemical structure, which allows it to bind to ferric iron (Fe³⁺) with high affinity.[14] This iron-chelating activity can have both beneficial and detrimental consequences.

Therapeutic Implications: The iron-chelating properties of Eltrombopag have been explored as a potential treatment for conditions of iron overload.[15] Studies have shown that Eltrombopag can mobilize cellular iron and reduce intracellular reactive oxygen species (ROS).[13]

Potential Adverse Effects: Conversely, the chelation of intracellular iron can impact cellular processes that are iron-dependent. At high concentrations, Eltrombopag's iron-chelating activity has been shown to impair platelet production in vitro, highlighting a dose-dependent effect.[15][16]

| Parameter | Value | Reference |

| Iron (III) Binding Constant (log β₂) | 35 | [12][13] |

Cataract Formation

Preclinical studies in rodents indicated a potential for Eltrombopag to induce cataract formation at exposures significantly higher than human clinical levels.[17] However, extensive clinical trial data in patients with ITP have not shown a statistically significant increased risk of cataract development or progression compared to placebo.[17][18][19] Long-term extension studies have reported incidences of cataracts, but these are often in patients with other risk factors, such as chronic corticosteroid use.[20][21]

| Study Population | Incidence of Cataract/Progression | Key Findings | Reference |

| Placebo-controlled studies in chronic ITP | Similar proportion in Eltrombopag and placebo groups | No increased risk demonstrated. | [17] |

| EXTEND study (long-term extension) | 9.3% (28/302) developed or had worsening cataract over a median exposure of 2.4 years | Many patients had other cataract risk factors. | [19][21] |

Bone Marrow Fibrosis

There have been concerns regarding the potential for long-term TPO-R agonist treatment to induce or worsen bone marrow fibrosis due to sustained stimulation of megakaryopoiesis.[22][23] While some case reports have suggested a link between Eltrombopag and myelofibrosis, larger prospective studies have shown that for most patients with chronic ITP, Eltrombopag is not associated with clinically relevant increases in bone marrow reticulin or collagen formation over several years of treatment.[24][25][26]

| Study | Duration | Key Findings on Bone Marrow Fibrosis | Reference |

| 2-Year Prospective Study | 2 years | No clinically relevant increases in bone marrow reticulin or collagen formation for most ITP patients. | [24] |

| EXTEND Study | Up to 8.76 years | Myelofibrosis was an infrequent adverse event leading to withdrawal. | [21] |

Immunomodulatory Effects

Emerging evidence suggests that Eltrombopag possesses immunomodulatory properties that are independent of its direct effects on platelet production.[27][28] These effects may contribute to its efficacy in autoimmune conditions like ITP. Proposed mechanisms include the modulation of T-cell responses and the rebalancing of Fcγ receptors on monocytes.[27][29]

The Role of this compound in Off-Target Research

This compound serves as a critical tool for definitively identifying and characterizing the off-target interactions of Eltrombopag. Its application can be broadly categorized into metabolic profiling and target deconvolution.

Metabolic Profiling and Pathway Analysis

By administering this compound, researchers can accurately trace its metabolic fate. Mass spectrometry can distinguish between the 13C-labeled drug and its unlabeled endogenous counterparts, allowing for the unambiguous identification and quantification of metabolites.[7][10] This is crucial for determining if a specific metabolite, rather than the parent drug, is responsible for an observed off-target effect.

Target Deconvolution and Proteomics

A key application of this compound is in identifying direct protein binding partners. Techniques such as chemical proteomics can be employed where this compound is used as a "bait" to pull down interacting proteins from cell lysates or tissues. The subsequent identification of these proteins by mass spectrometry can reveal novel off-target interactions.[30][31]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the off-target effects of Eltrombopag, incorporating the use of this compound.

Protocol for Assessing Iron Chelation Capacity

Objective: To quantify the iron-chelating ability of Eltrombopag in a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., hepatocytes, cardiomyocytes) in standard conditions.[13]

-

Iron Loading: Load the cells with a source of iron, such as ferric ammonium citrate.

-

Calcein-AM Assay:

-

Load the cells with Calcein-AM, a fluorescent probe that is quenched by intracellular iron.

-

Treat the cells with varying concentrations of Eltrombopag or a known iron chelator (positive control).

-

Measure the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates the chelation and removal of intracellular iron.

-

-

Quantification of Cellular Iron:

-

Treat iron-loaded cells with Eltrombopag for a defined period.

-

Lyse the cells and measure the total intracellular iron content using a colorimetric iron assay kit or inductively coupled plasma mass spectrometry (ICP-MS).

-

Protocol for Off-Target Protein Identification using this compound

Objective: To identify direct protein binding partners of Eltrombopag in a cellular system.

Methodology:

-

Cell Culture and Treatment: Grow a relevant cell line to 80-90% confluency and treat with this compound for a specified duration.

-

Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Purification (Chemical Proteomics Approach):

-

If a derivatized version of this compound with a reactive group is available, it can be used to covalently link to interacting proteins upon photoactivation (photo-affinity labeling).

-

Alternatively, an antibody against Eltrombopag can be used for immunoprecipitation of the drug-protein complexes.

-

-

Protein Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a proteomics software suite to search the MS/MS data against a protein database to identify the proteins that were pulled down with this compound. Label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) can be used to differentiate specific binders from non-specific contaminants.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

Caption: On-target signaling pathway of Eltrombopag via the TPO receptor.

Caption: Mechanism of Eltrombopag's off-target iron chelation.

Caption: Workflow for identifying off-target proteins using this compound.

Conclusion

A comprehensive understanding of Eltrombopag's pharmacological profile necessitates a thorough investigation of its off-target effects. While the on-target TPO-R agonism is the primary driver of its therapeutic efficacy, the off-target iron chelation, potential for long-term side effects like cataracts and bone marrow fibrosis, and immunomodulatory activities are crucial aspects for both clinical management and future drug development. The strategic use of this compound provides a sophisticated and precise tool to dissect these off-target interactions at a molecular level. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to further elucidate the complex pharmacology of Eltrombopag, ultimately contributing to its safer and more effective use in patients.

References

- 1. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eltrombopag: an update on the novel, non-peptide thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eltrombopag: Side Effects, Dosage, Uses, and More [healthline.com]

- 4. Discovery of the anti-angiogenesis effect of eltrombopag in breast cancer through targeting of HuR protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Eltrombopag for the treatment of refractory connective tissue disease-related thrombocytopenia: a pilot study of 52 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scitechnol.com [scitechnol.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. metsol.com [metsol.com]

- 12. Eltrombopag: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 14. Iron chelating properties of Eltrombopag: Investigating its role in thalassemia-induced osteoporosis | PLOS One [journals.plos.org]

- 15. ashpublications.org [ashpublications.org]

- 16. Dose-dependent effects of eltrombopag iron chelation on platelet formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. No increased risk of cataract in adult patients with primary immune thrombocytopenia treated with eltrombopag. A French nationwide nested case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. Eltrombopag in immune thrombocytopenia: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

- 22. emjreviews.com [emjreviews.com]

- 23. heraldopenaccess.us [heraldopenaccess.us]

- 24. A 2-Year, Longitudinal, Prospective Study of the Effects of Eltrombopag on Bone Marrow in Patients with Chronic Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Eltrombopag may induce bone marrow fibrosis in allogeneic hematopoietic stem cell transplant recipients with prolonged thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ashpublications.org [ashpublications.org]

- 27. Pardon Our Interruption [revolade.com]

- 28. onclive.com [onclive.com]

- 29. P766: ELTROMBOPAG EFFECTIVELY ALLEVIATES APLASTIC ANEMIA THROUGH REDUCING AKT PROTEIN STABILITY AND MODULATING T LYMPHOCYTE SUBSETS - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

The Role of Eltrombopag-13C4 in Advancing Drug Metabolism and Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the application of isotopically labeled Eltrombopag, specifically Eltrombopag-13C4, in the field of drug metabolism and pharmacokinetics (DMPK). While direct studies using this compound to delineate metabolic pathways are not prominently featured in public literature, its use as a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods. This guide will detail the established metabolic fate of Eltrombopag based on studies with its radiolabeled counterpart, [14C]Eltrombopag, and describe the precise experimental protocols where this compound ensures accurate quantification in pharmacokinetic assessments.

Eltrombopag Metabolism: Pathways and Elimination

A pivotal study in six healthy male subjects using a single 75 mg oral dose of [14C]Eltrombopag elucidated its metabolic pathways and disposition. The findings from this study are foundational to understanding the drug's fate in vivo.

Absorption and Primary Circulation

Following oral administration, Eltrombopag is readily absorbed. The parent drug is the major component found circulating in plasma, accounting for 63% of the total radioactivity.[1][2] Minor circulating components include a mono-oxygenated metabolite (M1) and acyl glucuronides (M2) of the parent drug.[1][2]

Routes of Elimination

The primary route of elimination for Eltrombopag and its metabolites is through feces, which accounts for 58.9% of the administered radioactive dose.[1][2] Renal elimination accounts for a smaller portion, with 31% of the radiodose recovered in urine.[1][2] Unchanged Eltrombopag was not detected in the urine.[1][2]

Major Metabolic Pathways

The metabolism of Eltrombopag is complex, involving several key biotransformation reactions:

-

Oxidation: Cytochrome P450 enzymes mediate the formation of a mono-oxygenated metabolite (M1). This metabolite is a precursor to a reactive p-imine methide intermediate.[1][2]

-

Glutathione Conjugation: The reactive intermediate is detoxified through conjugation with glutathione, leading to the formation of several glutathione-related conjugates (M5, M6, and M7). These, along with unchanged Eltrombopag, constitute about 20% of the dose found in feces.[1][2]

-

Glucuronidation: Eltrombopag undergoes direct conjugation to form acyl glucuronides (M2).

-

Hydrazine Cleavage: Metabolites resulting from the cleavage of the hydrazine bond (M3 and M4) are eliminated renally.[1][2]

// Connections Eltrombopag -> Plasma_Eltrombopag; Plasma_Eltrombopag -> {CYP450, Cleavage, Glucuronidation}; CYP450 -> M1_intermediate; M1_intermediate -> Reactive_Intermediate; Reactive_Intermediate -> Glutathione_Conj; Glutathione_Conj -> Feces [label="M5, M6, M7\n(~20% of dose)"]; Plasma_Eltrombopag -> Feces [label="Unchanged Drug\n(~20% of dose)"]; Cleavage -> Urine [label="M3, M4"]; Glucuronidation -> M1_M2; Plasma_Eltrombopag -> M1_M2 [style=invis]; } END_DOT Caption: Metabolic Pathway of Eltrombopag in Humans.

Quantitative Data on Eltrombopag Metabolism and Disposition

The distribution of Eltrombopag and its metabolites has been quantified, providing a clear picture of its disposition.

| Parameter | Value / Description | Reference |

| Route of Elimination | ||

| Total Fecal Excretion | 58.9% of administered dose | [1][2] |

| Total Renal Excretion | 31.0% of administered dose | [1][2] |

| Components in Plasma | ||

| Unchanged Eltrombopag | 63% of total plasma radioactivity | [1][2] |

| M1 (Mono-oxygenation) | Minor circulating component | [1][2] |

| M2 (Acyl Glucuronide) | Minor circulating component | [1][2] |

| Components in Feces | ||

| Unchanged Eltrombopag | ~20% of administered dose | [1][2] |

| M5, M6, M7 (Glutathione Conjugates) | ~20% of administered dose | [1][2] |

| Components in Urine | ||

| Unchanged Eltrombopag | Not detected | [1][2] |

| M3, M4 (Hydrazine Cleavage Products) | Majority of renal elimination products | [1][2] |

Experimental Protocols: Pharmacokinetic Analysis Using this compound

This compound is the preferred internal standard (IS) for the bioanalysis of Eltrombopag in plasma samples due to its similar chemical properties and distinct mass, which allows for precise quantification via mass spectrometry.

Bioanalytical Method: UHPLC-MS/MS

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is commonly employed for the determination of Eltrombopag concentrations in human plasma.[3][4]

Sample Preparation:

-

Plasma Collection: 50 µL of human plasma is aliquoted.[3]

-

Internal Standard Spiking: 25 µL of an this compound working solution (e.g., 50 µg/mL in methanol) is added to the plasma sample.[3]

-

Protein Precipitation: 250 µL of methanol is added to precipitate plasma proteins.[3] The use of acetonitrile has also been reported.[5]

-

Vortex and Centrifugation: Samples are vortex-mixed for 30 seconds and then centrifuged at high speed (e.g., 13,000 rpm) for 9 minutes to pellet the precipitated proteins.[3]

-

Supernatant Injection: The clear supernatant (e.g., 10 µL) is injected into the UHPLC-MS/MS system for analysis.[3]

Chromatographic and Mass Spectrometric Conditions:

-

Chromatographic Column: A C18 reverse-phase column (e.g., Kinetex 2.6 µm EVO C18) is typically used for separation.[3]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile) is employed.[3][5]

-

Ionization Source: Electrospray ionization in the positive ion mode (ESI+) is used.[3]

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.[3]

// Connections p1 -> p2 -> p3 -> p4 -> p5 -> a1; a1 -> a2 -> a3 -> a4; } END_DOT Caption: Bioanalytical Workflow for Eltrombopag Quantification.

Pharmacokinetic Parameters of Eltrombopag

Population pharmacokinetic models have been developed to describe the behavior of Eltrombopag in various populations. A two-compartment model with dual sequential first-order absorption and an absorption lag time has been shown to adequately describe the data.[6]

| Pharmacokinetic Parameter | Typical Value (70-kg Caucasian Male ITP Patient) | Covariates and Influencing Factors | Reference |

| Apparent Clearance (CL/F) | 0.668 L/h | Increases with body weight. 33% lower in East Asians. 26% lower with concomitant corticosteroids. 19% lower in females. | [6] |

| Apparent Volume of Central Compartment (Vc/F) | 8.76 L | Increases with body weight. | [6] |

| Apparent Volume of Peripheral Compartment (Vp/F) | 11.3 L | Increases with body weight. | [6] |

| Distributional Clearance (Q/F) | 0.399 L/h | Increases with body weight. | [6] |

| Hepatic Uptake | Rate-limiting process in overall elimination. | Involves multiple transporters including OATP1B1, OATP2B1, and OCT1.[7][8] | [7][8] |

Conclusion

The use of isotopically labeled Eltrombopag is critical for advancing our understanding of its clinical pharmacology. While [14C]Eltrombopag has been instrumental in defining the drug's metabolic pathways—characterized by oxidation, glucuronidation, and subsequent fecal and renal excretion—this compound serves as an indispensable tool for accurate pharmacokinetic analysis. The detailed UHPLC-MS/MS protocols, reliant on this compound as an internal standard, enable precise measurement of drug exposure, which is essential for dose optimization and for understanding the variability in patient response influenced by factors such as body weight, race, and concomitant medications. This guide synthesizes the key methodologies and quantitative data, providing a comprehensive resource for researchers in the field of drug development.

References

- 1. Metabolism and disposition of eltrombopag, an oral, nonpeptide thrombopoietin receptor agonist, in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Pharmacokinetic Evaluation of Eltrombopag in ITP Pediatric Patients [frontiersin.org]

- 4. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ejas.journals.ekb.eg [ejas.journals.ekb.eg]

- 6. Population pharmacokinetics of eltrombopag in healthy subjects and patients with chronic idiopathic thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Pharmacokinetics and Hepatic Uptake of Eltrombopag, a Novel Platelet-Increasing Agent | Semantic Scholar [semanticscholar.org]

- 8. Pharmacokinetics and hepatic uptake of eltrombopag, a novel platelet-increasing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Eltrombopag-13C4 in Advancing Iron Chelation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Eltrombopag and its isotopically labeled form, Eltrombopag-13C4, in the field of iron chelation research. Eltrombopag, a thrombopoietin receptor agonist, has demonstrated significant off-target iron-chelating properties, opening new avenues for its therapeutic application in iron overload disorders.[1][2][3] This document details the mechanism of action, summarizes key quantitative findings, outlines experimental protocols, and illustrates the critical role of this compound in enabling precise and reliable research in this domain.

Eltrombopag as a Potent Iron(III) Chelator

Eltrombopag (ELT) is an orally bioavailable small molecule that has been found to be a powerful chelator of iron(III).[1][4][5] This activity is independent of its primary function as a thrombopoietin receptor agonist.[2] ELT's ability to bind iron has been shown to have significant biological effects, including the mobilization of cellular iron, reduction of intracellular reactive oxygen species (ROS), and potential therapeutic benefits in conditions of iron overload.[1][6]

Mechanism of Action

Eltrombopag chelates intracellular iron, leading to a decrease in the labile iron pool within cells.[1] This has been observed in various cell types, including hepatocytes, cardiomyocytes, and pancreatic cells.[1][5] A key aspect of ELT's mechanism is its high binding constant for iron(III) (log β2=35).[1][3][5]

Furthermore, research suggests a "shuttling" mechanism where ELT can scavenge iron and then donate it to other iron chelators, such as deferasirox.[1][4][5] This synergistic interaction enhances overall iron mobilization, suggesting potential for combination therapies.[1][6]

dot

Caption: Intracellular Iron Chelation Pathway of Eltrombopag.

The Role of this compound in Research

This compound is a stable isotope-labeled version of Eltrombopag. It serves as an essential tool in research, primarily as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements.

In the context of iron chelation research, accurate quantification of Eltrombopag in biological matrices (e.g., plasma, cell lysates) is fundamental for:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion of Eltrombopag.

-

Pharmacodynamic (PD) Studies: Correlating drug concentrations with its iron-chelating effects.

-

Dose-Response Relationship: Establishing the relationship between the dose of Eltrombopag and the extent of iron mobilization.[7]

-

Metabolic Flux Analysis: Tracing the metabolic fate of the drug within a biological system.

dot

Caption: Experimental Workflow for Eltrombopag Quantification.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on the iron-chelating effects of Eltrombopag.

Table 1: In Vitro Cellular Iron and Ferritin Reduction by Eltrombopag

| Cell Line | Eltrombopag Concentration | Treatment Duration | Cellular Iron Reduction (%) | Ferritin Reduction (%) | Reference |

|---|---|---|---|---|---|

| HuH7 (Hepatocyte) | 10 µM | 8 hours | 25% | 85% | [1] |

| H9C2 (Cardiomyocyte) | 10 µM | 8 hours | 65% | 46% |[1] |

Table 2: Clinical Observations of Eltrombopag's Effect on Iron Parameters

| Patient Population | Eltrombopag Dose | Treatment Duration | Change in Plasma Iron (µg/dL) | Reference |

|---|---|---|---|---|

| Refractory Severe Aplastic Anemia | 150 mg/day | 3 months | 213.9 to 475.7 | [7] |

| Moderate Aplastic Anemia | 150-300 mg/day | 4 months | 126.8 to 543.2 |[7] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the iron-chelating properties of Eltrombopag.

Cellular Iron Mobilization Assay

Objective: To quantify the ability of Eltrombopag to remove iron from cultured cells.

Methodology:

-

Cell Culture: Plate cells (e.g., HuH7, H9C2) in appropriate culture vessels and allow them to adhere.

-

Iron Loading (Optional): To mimic iron overload, cells can be incubated with ferric ammonium citrate (FAC).

-

Treatment: Treat the cells with varying concentrations of Eltrombopag or other chelators for a specified duration (e.g., 8 hours).

-

Cell Lysis: After treatment, wash the cells to remove extracellular chelators and lyse the cells.

-

Iron Quantification: Measure the intracellular iron concentration using a colorimetric assay, such as the ferrozine assay.

-

Normalization: Normalize the iron content to the total protein concentration of the cell lysate.

Intracellular Reactive Oxygen Species (ROS) Measurement

Objective: To assess the effect of Eltrombopag on intracellular ROS levels, which are often elevated in the presence of excess labile iron.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with Eltrombopag as described above.

-

Fluorescent Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. A decrease in fluorescence indicates a reduction in ROS.

Quantitative Analysis of Eltrombopag using LC-MS/MS with this compound

Objective: To accurately measure the concentration of Eltrombopag in a biological matrix.

Methodology:

-

Sample Preparation:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both Eltrombopag and this compound.[4]

-

-

Quantification:

-

Calculate the peak area ratio of Eltrombopag to this compound.

-

Determine the concentration of Eltrombopag in the sample by comparing this ratio to a standard curve prepared with known concentrations of the drug.

-

Conclusion

Eltrombopag exhibits potent iron-chelating properties that are of significant interest for both basic research and clinical applications in iron overload disorders. The use of its stable isotope-labeled counterpart, this compound, is indispensable for the rigorous and accurate quantitative analysis required to fully elucidate its mechanisms of action, pharmacokinetics, and therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals to design and execute robust studies in this promising area of investigation. Further research, leveraging these methodologies, will be crucial in defining the clinical utility of Eltrombopag as an iron-chelating agent.

References

- 1. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Outcomes of Eltrombopag Treatment and Development of Iron Deficiency in Children with Immune Thrombocytopenia in Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eltrombopag: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ejas.journals.ekb.eg [ejas.journals.ekb.eg]

- 5. pharmjournal.ru [pharmjournal.ru]

- 6. asianpubs.org [asianpubs.org]

- 7. Dose-dependent effects of eltrombopag iron chelation on platelet formation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Eltrombopag in Human Plasma Using Eltrombopag-13C4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Eltrombopag is a thrombopoietin receptor agonist utilized in the treatment of thrombocytopenia.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Eltrombopag in human plasma. The method employs a stable isotope-labeled internal standard, Eltrombopag-13C4, to ensure high accuracy and precision.[1][3] The sample preparation is streamlined using a simple protein precipitation technique.[1][3][4]

Principle of the Method

This method involves the extraction of Eltrombopag and its internal standard, this compound, from human plasma via protein precipitation with acetonitrile.[3][5] The separated supernatant is then analyzed by reversed-phase LC-MS/MS. Chromatographic separation is achieved on a C18 analytical column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of the transitions for Eltrombopag and its internal standard.

Materials and Reagents

-

Analytes: Eltrombopag Olamine, this compound (Internal Standard)

-